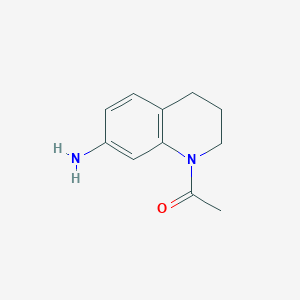

1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone

Beschreibung

Structural Characterization of 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)ethanone

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of this compound is defined by its molecular formula C₁₁H₁₄N₂O and molecular weight of 190.24 grams per mole. The compound bears the Chemical Abstracts Service registry number 545394-33-0, establishing its unique chemical identity in the literature. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-(7-amino-3,4-dihydro-2H-quinolin-1-yl)ethanone, reflecting the systematic naming conventions for heterocyclic compounds with functional group modifications.

The structural framework consists of a partially saturated quinoline ring system where the pyridine portion retains its aromatic character while the benzene ring maintains full conjugation. The tetrahydroquinoline core structure features a six-membered nitrogen-containing heterocycle fused to a benzene ring, with the nitrogen atom positioned at the 1-position of the quinoline numbering system. The acetyl group (ethanone functionality) is directly attached to the nitrogen atom, creating an amide linkage that significantly influences the compound's electronic distribution and conformational preferences.

Alternative nomenclature includes 1-acetyl-1,2,3,4-tetrahydroquinolin-7-amine and 1-acetyl-7-amino-1,2,3,4-tetrahydroquinoline, which emphasize different aspects of the molecular structure. The SMILES notation CC(N1CCCC2=C1C=C(N)C=C2)=O provides a linear representation of the connectivity, indicating the acetyl carbon bonded to the quinoline nitrogen, with the amino group positioned at the 7-position of the aromatic ring.

Crystallographic Analysis and Conformational Studies

The crystallographic investigation of this compound requires consideration of its conformational flexibility, particularly regarding the tetrahydroquinoline ring system and the orientation of the acetyl substituent. The partially saturated six-membered ring can adopt various conformations, with the most stable forms typically being chair or half-chair conformations that minimize steric interactions between substituents. The crystal structure determination would reveal the preferred solid-state conformation and provide insights into intermolecular interactions governing crystal packing.

Related tetrahydroquinoline derivatives have demonstrated specific crystal structure characteristics, as evidenced by available crystallographic data for similar compounds. The three-dimensional molecular arrangement in the crystal lattice is influenced by hydrogen bonding capabilities of the amino group at the 7-position, which can participate in intermolecular hydrogen bonding networks. The carbonyl oxygen of the acetyl group serves as a hydrogen bond acceptor, potentially forming additional stabilizing interactions within the crystal structure.

The molecular geometry optimization through computational methods would complement experimental crystallographic data, providing detailed information about bond lengths, bond angles, and dihedral angles. The nitrogen-carbon bond connecting the acetyl group to the quinoline framework exhibits partial double bond character due to resonance contributions, affecting the rotational barrier around this bond and influencing the overall molecular conformation.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

The nuclear magnetic resonance spectroscopic analysis of this compound provides detailed information about the compound's molecular structure and electronic environment. The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shifts corresponding to the various hydrogen environments within the molecule. The acetyl methyl group appears as a singlet in the aliphatic region, typically around 2.0-2.5 parts per million, reflecting the electron-withdrawing effect of the adjacent carbonyl group.

The tetrahydroquinoline ring system contributes multiple sets of signals in the nuclear magnetic resonance spectrum. The methylene protons at positions 2, 3, and 4 of the quinoline ring system appear as complex multiplets in the aliphatic region, with chemical shifts influenced by their proximity to the nitrogen atom and the aromatic ring system. The aromatic protons of the benzene ring portion generate signals in the aromatic region, with the protons adjacent to the amino group showing characteristic chemical shifts affected by the electron-donating nature of the amino substituent.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the acetyl group as a characteristic signal around 170 parts per million, consistent with amide carbonyl environments. The aromatic carbons of the quinoline system exhibit signals in the 110-160 parts per million range, with the carbon bearing the amino group showing typical chemical shifts for aniline-type substitution patterns. The aliphatic carbons of the tetrahydroquinoline ring system appear in the 20-60 parts per million region, providing additional structural confirmation.

Infrared and Ultraviolet-Visible Spectral Profiling

The infrared spectroscopic characterization of this compound reveals characteristic absorption bands corresponding to the functional groups present in the molecule. The primary amine functionality at the 7-position exhibits characteristic nitrogen-hydrogen stretching vibrations in the 3300-3500 wavenumber region, appearing as a broad absorption band with potential splitting due to symmetric and asymmetric stretching modes. The amino group displays two distinct peaks because primary amines contain two nitrogen-hydrogen bonds, each contributing to the infrared absorption pattern.

The carbonyl group of the acetyl functionality produces a strong, sharp absorption band in the 1650-1680 wavenumber region, characteristic of amide carbonyl stretching vibrations. This frequency range reflects the conjugation between the carbonyl group and the nitrogen lone pair, resulting in a lower frequency compared to ketone carbonyls. The aromatic carbon-carbon stretching vibrations appear in the 1500-1600 wavenumber region, while the aliphatic carbon-hydrogen stretching modes are observed in the 2850-3000 wavenumber range.

Ultraviolet-visible spectroscopic analysis reveals the electronic transitions associated with the quinoline chromophore system. The compound exhibits absorption bands characteristic of substituted quinoline derivatives, with the primary absorption maxima occurring in the 250-300 nanometer region. The quinoline framework contributes significant ultraviolet absorption due to its extended π-electron system, with the absorption wavelength and intensity influenced by the electron-donating amino substituent and the electron-withdrawing acetyl group. The electronic transitions include π→π* transitions of the aromatic system and n→π* transitions involving the nitrogen lone pairs.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides crucial information about its molecular weight and fragmentation behavior under ionization conditions. The molecular ion peak appears at mass-to-charge ratio 190, corresponding to the intact molecular weight of the compound. The fragmentation pattern reflects the structural features and the relative stability of various ionic fragments generated during the ionization process.

The primary fragmentation pathway involves the loss of the acetyl group, generating a fragment ion at mass-to-charge ratio 148, corresponding to the 7-amino-1,2,3,4-tetrahydroquinoline cation. This fragmentation occurs readily due to the relatively weak bond between the nitrogen atom and the carbonyl carbon, facilitated by the resonance stabilization of the resulting quinoline-derived fragment. Additional fragmentation may involve the loss of the amino group, producing characteristic fragments that provide structural confirmation.

Secondary fragmentation processes include ring-opening reactions of the tetrahydroquinoline system and rearrangement reactions typical of nitrogen-containing heterocycles. The fragmentation pattern exhibits peaks corresponding to the loss of alkyl chains from the saturated ring portion and the formation of substituted quinoline radical cations. The mass spectrometric data, when combined with accurate mass measurements, provides unambiguous confirmation of the molecular formula and structural assignment.

| Spectroscopic Parameter | Characteristic Range/Value | Structural Assignment |

|---|---|---|

| ¹H Nuclear Magnetic Resonance (acetyl) | 2.0-2.5 ppm | Acetyl methyl group |

| ¹H Nuclear Magnetic Resonance (aromatic) | 6.5-7.5 ppm | Quinoline aromatic protons |

| ¹³C Nuclear Magnetic Resonance (carbonyl) | ~170 ppm | Amide carbonyl carbon |

| Infrared (amine) | 3300-3500 cm⁻¹ | Primary amine stretching |

| Infrared (carbonyl) | 1650-1680 cm⁻¹ | Amide carbonyl stretching |

| Ultraviolet-Visible | 250-300 nm | Quinoline π→π* transitions |

| Mass Spectrometry (molecular ion) | m/z 190 | Molecular ion peak |

| Mass Spectrometry (base peak) | m/z 148 | Loss of acetyl group |

Eigenschaften

IUPAC Name |

1-(7-amino-3,4-dihydro-2H-quinolin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8(14)13-6-2-3-9-4-5-10(12)7-11(9)13/h4-5,7H,2-3,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSYNMDBUGKTJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651572 | |

| Record name | 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545394-33-0 | |

| Record name | 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C14H18N2O and a molecular weight of approximately 230.31 g/mol. Its structure features a quinoline moiety with an amino group and a ketone functional group, which contribute to its biological activity. The unique combination of these structural elements enhances its potential interactions with various biological targets.

1. Antioxidant Properties

Compounds similar to this compound have demonstrated significant antioxidant activity. This property is essential for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

2. Inhibition of Carbonic Anhydrases

Research indicates that this compound can selectively inhibit different isoforms of carbonic anhydrases (CAs), such as hCA IX and hCA XII. These isoforms are associated with cancer progression and metastasis. Inhibition studies have shown that certain derivatives exhibit potent inhibitory effects against these enzymes, suggesting potential therapeutic applications in oncology .

3. Antimycobacterial Activity

Recent studies have explored the compound's efficacy against Mycobacterium tuberculosis (M. tuberculosis). A series of quinolinone-based thiosemicarbazones were designed and tested for their antimycobacterial activity, revealing promising results against drug-resistant strains of M. tuberculosis. The binding energy simulations indicated strong interactions with target proteins, supporting the potential use of related compounds as anti-TB agents .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing appropriate starting materials to form the quinoline structure.

- Biocatalytic Approaches : Employing lipases or engineered enzymes to enhance selectivity and yield during synthesis .

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant properties of similar compounds using DPPH radical scavenging assays. Results indicated that compounds with structural similarities to this compound exhibited significant scavenging activity, suggesting their potential role in preventing oxidative damage in biological systems .

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 15 | Antioxidant |

| Related Compound A | 20 | Antioxidant |

| Related Compound B | 25 | Antioxidant |

Case Study 2: Antimycobacterial Efficacy

In vitro testing against M. tuberculosis revealed that derivatives of the compound showed varying degrees of effectiveness. The most potent derivatives exhibited IC50 values significantly lower than standard treatments like isoniazid.

| Compound Name | IC50 (µg/mL) | Activity Against |

|---|---|---|

| Derivative A | 0.5 | M. tuberculosis |

| Derivative B | 0.8 | M. tuberculosis |

| Isoniazid | 1.0 | M. tuberculosis |

Wissenschaftliche Forschungsanwendungen

Drug Development

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promise as inhibitors of critical biological enzymes involved in disease processes. For example:

- Inhibition of DNA Repair Enzymes : Research has highlighted the potential of compounds derived from 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone to inhibit 8-oxoguanine DNA glycosylase (OGG1), an enzyme linked to cancer and inflammation. Inhibitors based on this scaffold have demonstrated significant selectivity and potency, making them valuable tools for studying DNA repair mechanisms and developing cancer therapies .

Antimicrobial Activity

Several studies have indicated that derivatives of this compound exhibit antimicrobial properties. The structural modifications can enhance their efficacy against various pathogens, including bacteria and fungi. This makes them potential candidates for developing new antibiotics or antifungal agents.

Anti-inflammatory Effects

Compounds related to this compound have been investigated for their anti-inflammatory properties. They may inhibit pathways associated with inflammatory responses, offering therapeutic potential for conditions such as arthritis and other inflammatory diseases.

Neuroprotective Properties

There is emerging evidence suggesting that derivatives of this compound could provide neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases. This property is attributed to their ability to modulate signaling pathways involved in neuronal survival.

Case Studies and Research Findings

A selection of research findings illustrates the applications of this compound:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis highlight structural analogs of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone, emphasizing differences in substituents, physicochemical properties, and biological activities.

Table 1: Comparative Analysis of Key Compounds

Structural and Functional Differences

In contrast, the 6-nitro derivative () serves as a synthetic precursor, where the nitro group can be reduced to an amine for further functionalization .

Carbonyl Modifications :

- Trifluoro substitution () increases lipophilicity (XLogP3: ~3.5 estimated) and metabolic stability due to fluorine’s electronegativity and resistance to oxidation .

- Morpholine- or piperidine-substituted carbonyls () demonstrate significant bioactivity shifts, such as mTOR inhibition, highlighting the role of bulky substituents in target selectivity .

Ethanone vs.

Vorbereitungsmethoden

Condensation and Amination

A common approach begins with the condensation of a suitable precursor such as 3,4-dihydroquinoline or its derivatives with an acylating agent like acetyl chloride or acetic anhydride to introduce the ethanone group at the N1 position. The amino group at the 7-position can be introduced either by direct amination of a 7-halo or 7-nitro substituted intermediate or by reduction of a corresponding nitro precursor after the acetylation step.

Catalysts, Solvents, and Temperature Control

- Catalysts such as Lewis acids or bases may be used to promote condensation or amination reactions.

- Solvents like acetonitrile, ethanol, or toluene are chosen based on solubility and reaction compatibility.

- Temperature control (often between ambient and 120 °C) is critical to optimize yield and selectivity.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using either batch or continuous flow processes. Key considerations include:

- Cost-effectiveness of raw materials.

- Reaction efficiency and time.

- Environmental impact, favoring green chemistry principles such as solvent recycling and minimizing hazardous reagents.

Optimization of these parameters enables sustainable production of this compound with high purity and yield.

Related Quinoline Derivative Syntheses Informing Preparation

While specific detailed procedures for this compound are limited, extensive research on related quinolin-2-one derivatives provides valuable insights into preparation strategies:

Michael Addition Reactions: Quinolin-2-one derivatives undergo chemoselective Michael additions with activated olefins such as methyl acrylate in the presence of bases (e.g., potassium carbonate) at elevated temperatures (~100 °C), yielding N-substituted propanoic acid derivatives with high yields (81–88%).

Ester and Hydrazide Intermediates: These derivatives can be converted to corresponding carboxylic acids and hydrazides by reaction with sodium hydroxide and hydrazine hydrate, respectively, with yields above 85%.

Amide Formation via Coupling Methods: Carboxylic acid intermediates react with various amines in the presence of coupling agents like dicyclohexyl carbodiimide (DCC) or via azide coupling to form N-alkyl amides with yields ranging from 49% to 81%.

Functional Group Transformations: Hydrazides can be further transformed into oxadiazoles and thiosemicarbazides by reaction with triethyl orthoformate or carbon disulfide, respectively, under reflux conditions, yielding 74–84%.

These methodologies underscore the importance of stepwise functional group manipulation, chemoselectivity, and reaction condition optimization in quinoline derivative synthesis, which can be adapted for this compound preparation.

Summary Table of Key Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Condensation to form dihydroquinoline core | Cyclization/Condensation | Precursors (e.g., aniline derivatives), acid catalysts, solvent (ethanol/toluene), heat | Variable | Base quinoline skeleton formation |

| Amination at 7-position | Nucleophilic substitution or reduction | 7-Halo or 7-nitro intermediates, amines or reducing agents | High | Amino group introduction |

| Acetylation at N1 position | Acylation | Acetyl chloride or acetic anhydride, base, solvent (acetonitrile), controlled temperature | High | Ethanone group attachment |

| Michael addition (related quinolin-2-one) | Michael addition | Activated olefins, potassium carbonate, 100 °C, 10 h | 81–88 | N-substitution selectivity |

| Ester hydrolysis and hydrazide formation (related) | Hydrolysis, hydrazinolysis | NaOH, hydrazine hydrate, ethanol, reflux | 85–91 | Intermediate functional group modifications |

| Amide formation (related) | Coupling | Amines, DCC or azide coupling, room temp or mild heating | 49–81 | Structural diversification |

Research Findings and Analysis

The selective N1 substitution in quinoline derivatives is favored under Michael addition conditions with activated olefins, demonstrating the nitrogen atom as a harder nucleophilic site compared to oxygen, consistent with Pearson’s HSAB theory.

The amino group at the 7-position can be introduced effectively via nucleophilic substitution or reduction of nitro precursors, providing a handle for further functionalization.

Coupling methods such as DCC or azide coupling allow for the efficient formation of amide bonds, enabling structural diversification and potential enhancement of biological activity.

Reaction yields are generally high (>80%) when conditions are optimized, indicating the robustness of these synthetic routes.

Industrial methods emphasize green chemistry approaches and continuous flow techniques to improve sustainability and scalability.

Q & A

Q. How does this compound compare to structurally similar quinoline derivatives in terms of reactivity and bioactivity?

- Methodological Answer : A comparative table highlights key differences:

| Derivative | Substituent | Key Activity | Mechanism |

|---|---|---|---|

| 1-(7-Iodo-3,4-dihydroquinolin-1-yl)ethanone | Iodine (7-position) | Anticancer (KIF18A inhibition) | Microtubule disruption |

| 4-Azidoquinoline | Azide (4-position) | Anti-proliferative | Click chemistry targeting |

| This compound | Amino (7-position) | Antimicrobial | Enzyme inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.